Home > Products > Screening Compounds P110674 > 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one
7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one - 305865-59-2

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one

Catalog Number: EVT-3033007
CAS Number: 305865-59-2
Molecular Formula: C17H13FO3
Molecular Weight: 284.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-[(4-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one belongs to the class of organic compounds known as coumarins. These are naturally occurring benzopyrones found in various plants and exhibit diverse biological activities []. In scientific research, 7-[(4-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one serves as a valuable scaffold for developing novel compounds with potential therapeutic applications.

Compound Description: This compound is a coumarin derivative investigated for its fluorescence properties. Research suggests that the stretching vibration of the carbonyl group in 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one couples with the C-C bonds of the pyran ring upon photoexcitation, influencing its excited-state decay pathways from the nπ* state [].

6-Methoxy-4-methyl-2H-chromen-2-one

Compound Description: This coumarin derivative is characterized by its planar structure, attributed to the arrangement of atoms within the molecule [].

7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one

Compound Description: This compound is a Schiff base derivative of coumarin studied for its tautomerism and potential as a proton transfer switch [].

7-(Benzylideneamino)-4-methyl-2H-chromen-2-one derivatives

Compound Description: This series of compounds, containing a Schiff base linkage, were explored for their anti-inflammatory and analgesic properties [].

7-Hydroxy-4-methyl-2H-chromen-2-one (Hymecromone)

Compound Description: Hymecromone is a parent coumarin compound utilized as a building block for synthesizing various thiofibrate derivatives bearing 1,3,4-oxadiazole and 1,2,4-triazole moieties [].

7-(2-(2-(3-(Substituted Phenyl) Acryloyl) Phenoxy) Ethoxy)-4-Methyl-2H-Chromen-2-Ones

Compound Description: This series of coumarin-chalcone hybrids were designed and evaluated for skeletal muscle and antianxiety activity [].

7-(2-(Benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives

Compound Description: These novel compounds were synthesized and evaluated for their atypical antipsychotic activity, targeting dopamine D2 and serotonin 5HT2A receptors [], [].

(E)-7-[(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy]-8-(3-arylacryloyl)-4-methyl-2H-chromen-2-ones

Compound Description: These are hybrid compounds combining coumarin, 1,2,3-triazole, and chalcone moieties, synthesized and screened for their antimicrobial activity [].

8-((Z)-{(3-(N-Methylamino)propyl)imino}methyl)-7-hydroxy-4-methyl-2H-chromen-2-one (NMAPIMHMC)

Compound Description: NMAPIMHMC is a novel Schiff base derived from 4-methyl-7-hydroxy-8-formyl coumarin and N-methylamino propylene diamine. It acts as a bidentate ligand in complexation reactions with various transition metal ions, forming complexes with potential antimicrobial and antifungal activities [].

8-Iodo-5,7-dimethoxy-4-methyl-2H-chromen-2-one

Compound Description: This coumarin derivative is notable for its planar structure, influenced by the positioning of its methoxy groups [].

3-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Compound Description: This compound functions as a chromogenic reagent in spectrophotometric assays for determining paracetamol and protriptyline HCl concentrations [].

7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-4-methyl-2H-chromen-2-one

Compound Description: This compound is identified as an α1-adrenoceptor antagonist and exhibits a planar benzopyran ring system in its crystal structure [].

3-(2-(5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one

Compound Description: This compound, with a complex structure determined by X-ray crystallography, incorporates a 2H-chromen-2-one moiety [].

7-Ethoxy-4-methyl-2H-chromen-2-one

Compound Description: This compound was studied for its muscle relaxant properties, which are attributed to its calcium channel blockade activity [].

8-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-4-methyl-2H-chromen-2-one (CSHMC)

Compound Description: CSHMC was found to exhibit antitubercular activity in guinea pigs without causing hematological, hepato-, or nephrotoxicity [].

7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one

Compound Description: This compound, whose structure was confirmed by X-ray crystallography, features a 2-benzylidene-3-oxobutoxy substituent at the 7th position of the 4-methyl-2H-chromen-2-one core [].

3,3'-(1,4-Phenylenebis(phenylazanediyl))bis(7-ethoxy-4-methyl-2H-chromen-2-one)

Compound Description: This compound is a dimeric structure containing two 7-ethoxy-4-methyl-2H-chromen-2-one units linked by a 1,4-phenylenebis(phenylazanediyl) spacer. It was synthesized via an Ullmann coupling reaction and characterized by various spectroscopic techniques [].

7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)

Compound Description: NW-1772 is a potent and selective monoamine oxidase B (MAO-B) inhibitor designed and characterized for its physicochemical, pharmacokinetic, and pharmacological properties. It exhibits potential as a therapeutic candidate for neurodegenerative diseases [].

8-((E)-((4-((E)-1-((benzyloxy)imino)ethyl)phenyl)imino)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one

Compound Description: This compound, incorporating a 2H-chromen-2-one moiety, has its structure elucidated by X-ray crystallography, providing insights into its molecular geometry and potential for intermolecular interactions [].

7-[(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)oxy]-4-methyl-2H-chromen-2-one

Compound Description: This compound, with its structure determined by X-ray crystallography, contains a 2H-chromen-2-one ring system linked to a dioxaphosphinane ring through an oxygen atom [].

4-Methyl-2H-chromen-2-one derivatives

Compound Description: These compounds were investigated for their in vivo antipsychotic activity, particularly their ability to counteract apomorphine-induced emesis, hyperactivity, and aggression in mice [].

7-(2-((substituted phenyl)imino)-2-phenylethoxy)-4-methyl-2H-chromen-2-ones

Compound Description: This series of compounds, designed as potential antifungal agents, incorporates a substituted phenyl)imino)-2-phenylethoxy moiety at the 7th position of the 4-methyl-2H-chromen-2-one core [].

4-Methyl-7-propoxy-2H-chromen-2-one

Compound Description: This compound is structurally characterized by its planar coumarin ring system, as revealed by X-ray crystallography, providing insights into its molecular geometry and packing arrangement in the solid state [].

4-(4b,8a-dihydro-9H-pyrido[3,4-b]indol-1-yl)-7-methyl-2H-chromen-2-one

Compound Description: This compound, whose structure has been elucidated by X-ray crystallography, is characterized by a 7-methyl-2H-chromen-2-one moiety linked to a β-carboline system, demonstrating the potential for combining these two pharmacophores into a single molecule [].

7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one

Compound Description: This compound, whose structure has been determined by X-ray crystallography, contains a 2H-chromen-2-one moiety functionalized at the 7th position with a piperazine ring, suggesting potential for interacting with biological targets that bind to piperazine-containing molecules [].

4-Anilino-3-((4-benzylpiperazin-1-yl)-methyl)-2H-chromen-2-one

Compound Description: The structure of this compound, determined by X-ray crystallography, reveals a 2H-chromen-2-one core featuring a 4-anilino group and a piperazine ring, indicating its potential for engaging in hydrogen bonding and other intermolecular interactions [].

4-{[Bis(2-hydroxyethyl)amino]methyl}-6-methoxy-2H-chromen-2-one

Compound Description: The crystal structure of this compound, characterized by X-ray crystallography, reveals a 2H-chromen-2-one moiety with a bis(2-hydroxyethyl)amino substituent, suggesting its potential for engaging in hydrogen bonding interactions with biological targets [].

4-(7-Acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate

Compound Description: This compound, an intermediate in the synthesis of a nonsteroidal 2-methoxyestradiol analog, features a 2H-chromen-2-one moiety with acetoxy and methoxy groups [].

3-iodo-5-methoxy-7-(methoxymethoxy)-4-(3-methoxyphenoxy)-2H-chromen-2-one

Compound Description: This compound, whose structure is determined by X-ray crystallography, contains a 2H-chromen-2-one moiety with various substituents, including methoxy and iodomethyl groups, suggesting potential for further functionalization or biological activity [].

4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one

Compound Description: This compound, structurally characterized by X-ray crystallography, features a 2H-chromen-2-one core linked to a 1,2,4-triazole ring through an ethoxy bridge, demonstrating a strategy for combining these two heterocyclic systems [].

4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones

Compound Description: This class of compounds represents novel anionic scaffolds containing a 2H-chromen-2-one core substituted with a trimethylsilyl-protected triazole ring, offering opportunities for further synthetic modifications [].

4-Methyl-7-[3-(4-o-tolylpiperazin-1-yl)propoxy]-2H-chromen-2-one

Compound Description: This compound, characterized as an α1-adrenoceptor antagonist, features a 4-methyl-2H-chromen-2-one core linked to a piperazine ring through a propoxy bridge, demonstrating a strategy for targeting the α1-adrenoceptor [].

3-Methyl-2H-chromen-2-one

Compound Description: This compound serves as a simple example of the 2H-chromen-2-one scaffold, providing a basis for understanding the fundamental properties of this heterocyclic system [].

7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Compound Description: This compound features a 2H-chromen-2-one core with a hydroxyl group and a piperazine ring substituent. Its crystal structure reveals intermolecular interactions, providing insights into its potential for binding to biological targets [].

6-Methyl-4-((quinolin-8-yloxy)methyl)-2H-chromen-2-one

Compound Description: This compound incorporates both a 2H-chromen-2-one moiety and a quinoline ring system, suggesting its potential to interact with biological targets that bind to either of these heterocyclic motifs [].

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin)

Compound Description: Warfarin, a widely used anticoagulant drug, possesses a 2H-chromen-2-one moiety and is known to exhibit tautomerism, which can impact its pharmacological properties. Researchers have synthesized analogs to improve its enantioselectivity and minimize tautomerism-related complications [].

4-(3-fluorophenyl)-7-hydroxy-2H-chromen-2-one

Compound Description: This compound features a 2H-chromen-2-one core with a 4-(3-fluorophenyl) substituent and a hydroxyl group. Its structure has been determined by X-ray crystallography, providing insights into its molecular geometry and potential for intermolecular interactions [].

7-Hydroxy-4-methyl-8-(3-methylbenzoyl)-2H-chromen-2-one ethanol monosolvate

Compound Description: This compound, characterized by X-ray crystallography, exhibits a nearly planar coumarin ring system and participates in hydrogen bonding interactions with ethanol molecules in its crystal structure [].

4-Hydroxy-3-((2-hydroxy-4,4-dimethyl-6-oxocyclohex1-en-1-yl)(aryl)methyl)-2H-chromen-2-ones

Compound Description: This series of compounds, synthesized via a three-component condensation reaction, features a 2H-chromen-2-one moiety linked to a dimedone-derived system, showcasing a strategy for creating structurally complex derivatives [].

Overview

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one is a synthetic organic compound classified within the chromenone family, which is a subset of coumarins. These compounds are characterized by a benzene ring fused to an α-pyrone ring. The specific structure of 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one includes a methoxy group linked to a 4-fluorophenyl moiety and a methyl group at the 4-position of the chromenone core. The incorporation of the fluorine atom is significant as it enhances the compound's chemical properties, making it relevant in various scientific research domains, including medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 4-fluorophenol and 4-methylcoumarin.
  2. Methoxylation: The first step involves the methoxylation of 4-fluorophenol to produce 4-fluorophenyl methoxy.
  3. Coupling Reaction: The methoxylated product is then coupled with 4-methylcoumarin under controlled conditions, often utilizing catalysts and solvents to facilitate the reaction. Common catalysts include palladium or copper, and solvents may include dichloromethane or ethanol.

Technical Details

Industrial methods for synthesizing this compound may optimize reaction conditions such as temperature, pressure, and time to enhance yield and purity. Continuous flow reactors are sometimes employed for large-scale production, allowing for better control over reaction parameters and improved efficiency.

Molecular Structure Analysis

Structure

The molecular structure of 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one can be represented as follows:

  • Molecular Formula: C17H16F O3
  • Molecular Weight: Approximately 299.31 g/mol

Data

The structural analysis reveals that the compound has a chromenone backbone with specific substituents that influence its chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structure.

Chemical Reactions Analysis

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in quinone derivatives.
  2. Reduction: Reduction reactions employing sodium borohydride can yield dihydro derivatives of the compound.
  3. Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, producing various derivatives.
  4. Coupling Reactions: This compound is also amenable to Suzuki-Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds with other aromatic compounds.
Mechanism of Action

The mechanism of action for 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one primarily involves its interaction with biological targets:

  1. Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
  2. Receptor Binding: It may bind to cell surface receptors, modulating signal transduction pathways that affect cellular responses.
  3. Pathways Affected: Research indicates that this compound influences pathways related to inflammation, cell proliferation, and apoptosis, making it pertinent in studies related to cancer and autoimmune diseases .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; substitution reactions are facilitated by the presence of the fluorine atom.
Applications

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one has several scientific applications:

  1. Medicinal Chemistry: Due to its potential biological activities, it is studied for its effects on various diseases, particularly cancer and inflammatory conditions.
  2. Pharmacological Research: The compound serves as a lead structure for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
  3. Synthetic Chemistry: It acts as an intermediate in synthesizing more complex organic molecules through various chemical reactions .
Synthesis Methodologies and Optimization Strategies for 7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one

Palladium-Catalyzed Coupling Reactions for Methoxy-Fluorophenyl Substituent Integration

Palladium-catalyzed cross-coupling represents the most efficient strategy for introducing the (4-fluorophenyl)methoxy moiety at the C7 position of the 4-methylchromen-2-one scaffold. The electron-deficient nature of the 4-fluorophenyl group necessitates precise catalyst selection to overcome potential electronic deactivation during the transmetalation step. Modern approaches employ Buchwald-Hartwig amination adapted for etherification, using AdBippyPhos or SPhos ligands (0.5–1.5 mol%) with Pd(OAc)₂ or [Pd(allyl)Cl]₂ precursors. These ligands facilitate reductive elimination at low temperatures (60–80°C), critical for preserving the acid-sensitive coumarin lactone ring [1] [9].

Key mechanistic studies reveal that the electron-withdrawing fluoro substituent retards reductive elimination, making it the rate-limiting step. This necessitates ligands that stabilize the Pd(0) intermediate while lowering the energy barrier for C–O bond formation. As demonstrated in controlled experiments, BrettPhos-type ligands increase coupling efficiency of 7-hydroxy-4-methylcoumarin with 4-fluorobenzyl bromide to 92% yield versus 68% with bipyridyl ligands [1] [9]. Fluoride abstraction side reactions—a common issue in fluoroarene chemistry—are mitigated by KOPh base instead of stronger alkoxides, preventing nucleophilic aromatic substitution byproducts [9].

Table 1: Ligand Screening for Pd-Catalyzed O-Arylation

LigandPd SourceBaseTemperature (°C)Yield (%)
AdBippyPhos[Pd(allyl)Cl]₂KOPh8092
SPhosPd(OAc)₂K₂CO₃10085
XPhosPd₂(dba)₃Cs₂CO₃11076
tBuBrettPhosPd(OAc)₂KOPh8088
No ligandPdCl₂K₃PO₄120<15

Solvent and Catalyst Selection in Chromenone Core Functionalization

Functionalization of the chromenone core precedes the palladium-catalyzed step and requires regioselective hydroxylation at C7. The Pechmann condensation—between resorcinol and ethyl acetoacetate—remains the benchmark for constructing 4-methyl-7-hydroxychromen-2-one. Catalyst optimization reveals that sulfonated carbon catalysts (0.3 mol%) in solvent-free systems achieve 95% conversion at 80°C, outperforming conventional H₂SO₄ (72% yield) by minimizing ester hydrolysis byproducts [5]. Solvent polarity critically influences regioselectivity: aprotic polar solvents (DMF, DMSO) enhance nucleophilicity at C7 over C6 by 12:1, while protic solvents (MeOH, EtOH) promote competitive C8 alkoxylation [3] [5].

Microwave-assisted Pechmann reactions demonstrate significant kinetic advantages, reducing reaction times from 8 hours to 15 minutes. When conducted in dimethyl carbonate (green solvent, ε=3.1), microwave irradiation at 120°C delivers 89% isolated yield with near-complete regiocontrol. This synergy between solvent and energy input enables scalability without column chromatography, as the product crystallizes directly upon cooling [5].

For the subsequent alkylation step, phase-transfer catalysis (PTC) proves effective: tetrabutylammonium bromide (5 mol%) in a H₂O/toluene biphasic system facilitates 4-fluorobenzyl bromide coupling to 7-hydroxy-4-methylcoumarin with 94% conversion in ≤2 hours. The PTC system circumvents solubility limitations of the coumarin substrate while suppressing ester hydrolysis—a prevalent issue in homogeneous polar solvents [3].

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow technology enhances the synthesis of 7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one by mitigating thermal degradation and improving mass transfer in multiphase reactions. A two-reactor cascade demonstrates exceptional efficiency:

  • Pechmann condensation module: A silicon carbide-packed bed reactor (20 mL volume) loaded with sulfonated graphene oxide catalyst (2 g) maintains 110°C with ethyl acetoacetate/resorcinol (1:1.1 ratio) in DMC at 0.5 mL/min flow rate. Residence time: 40 minutes; conversion: 98% [3] [5].
  • O-alkylation module: A Teflon AF-2400 membrane microreactor enables instantaneous mixing of the 7-hydroxycoumarin stream with 4-fluorobenzyl bromide and K₂CO₃ in acetonitrile. The gas-permeable membrane vents CO₂, preventing channeling (residence time: 5 min; yield: 93%) [3].

Table 2: Flow vs. Batch Process Metrics

ParameterBatch ProcessFlow ProcessImprovement
Total reaction time10.5 hours45 minutes14-fold
Highest temperature120°C110°CSafer profile
Product isolationColumn chromatographyIn-line crystallizationSolvent reduction 85%
Productivity28 g/day310 g/day11-fold increase
Catalyst reuseNot feasible>50 cyclesSustainable

The integrated system achieves an overall yield of 86% with >99.5% HPLC purity, surpassing batch protocols (typical combined yield: 67–72%). Crucially, the flow approach eliminates intermediate purification, as the crude Pechmann product stream interfaces directly with the alkylation module via phase-switching. This exemplifies how flow chemistry enables telescoped synthesis of complex fluorinated chromenones for preclinical evaluation [3] [5].

Properties

CAS Number

305865-59-2

Product Name

7-[(4-Fluorophenyl)methoxy]-4-methylchromen-2-one

IUPAC Name

7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one

Molecular Formula

C17H13FO3

Molecular Weight

284.286

InChI

InChI=1S/C17H13FO3/c1-11-8-17(19)21-16-9-14(6-7-15(11)16)20-10-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3

InChI Key

ZOJWIXWYOSBCIA-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.